molecular formula C15H18Cl2N4O3 B11102990 (3E)-N-(3,4-dichlorophenyl)-3-{2-[oxo(propan-2-ylamino)acetyl]hydrazinylidene}butanamide

(3E)-N-(3,4-dichlorophenyl)-3-{2-[oxo(propan-2-ylamino)acetyl]hydrazinylidene}butanamide

Cat. No.: B11102990
M. Wt: 373.2 g/mol
InChI Key: AYBCKMMGXUDTTJ-AWQFTUOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-DICHLOROPHENYL)-3-{(E)-2-[2-(ISOPROPYLAMINO)-2-OXOACETYL]HYDRAZONO}BUTANAMIDE is a synthetic organic compound It is characterized by the presence of a dichlorophenyl group, an isopropylamino group, and a hydrazono butanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-DICHLOROPHENYL)-3-{(E)-2-[2-(ISOPROPYLAMINO)-2-OXOACETYL]HYDRAZONO}BUTANAMIDE typically involves multiple steps:

    Formation of the dichlorophenyl intermediate: This step involves the chlorination of a phenyl ring to introduce chlorine atoms at the 3 and 4 positions.

    Introduction of the isopropylamino group: This can be achieved through a nucleophilic substitution reaction where an isopropylamine reacts with an appropriate precursor.

    Formation of the hydrazono butanamide moiety: This involves the reaction of a hydrazine derivative with a butanamide precursor under specific conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-DICHLOROPHENYL)-3-{(E)-2-[2-(ISOPROPYLAMINO)-2-OXOACETYL]HYDRAZONO}BUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring or the amide group.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution reagents: Halogens, nucleophiles such as amines or alcohols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3,4-DICHLOROPHENYL)-3-{(E)-2-[2-(ISOPROPYLAMINO)-2-OXOACETYL]HYDRAZONO}BUTANAMIDE may have several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(3,4-DICHLOROPHENYL)-3-{(E)-2-[2-(ISOPROPYLAMINO)-2-OXOACETYL]HYDRAZONO}BUTANAMIDE would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-Dichlorophenyl)-2-{(E)-2-[2-(isopropylamino)-2-oxoacetyl]hydrazono}acetamide
  • N-(3,4-Dichlorophenyl)-3-{(E)-2-[2-(methylamino)-2-oxoacetyl]hydrazono}butanamide

Uniqueness

N-(3,4-DICHLOROPHENYL)-3-{(E)-2-[2-(ISOPROPYLAMINO)-2-OXOACETYL]HYDRAZONO}BUTANAMIDE may exhibit unique properties due to the specific arrangement of its functional groups

Properties

Molecular Formula

C15H18Cl2N4O3

Molecular Weight

373.2 g/mol

IUPAC Name

N'-[(E)-[4-(3,4-dichloroanilino)-4-oxobutan-2-ylidene]amino]-N-propan-2-yloxamide

InChI

InChI=1S/C15H18Cl2N4O3/c1-8(2)18-14(23)15(24)21-20-9(3)6-13(22)19-10-4-5-11(16)12(17)7-10/h4-5,7-8H,6H2,1-3H3,(H,18,23)(H,19,22)(H,21,24)/b20-9+

InChI Key

AYBCKMMGXUDTTJ-AWQFTUOYSA-N

Isomeric SMILES

CC(C)NC(=O)C(=O)N/N=C(\C)/CC(=O)NC1=CC(=C(C=C1)Cl)Cl

Canonical SMILES

CC(C)NC(=O)C(=O)NN=C(C)CC(=O)NC1=CC(=C(C=C1)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.